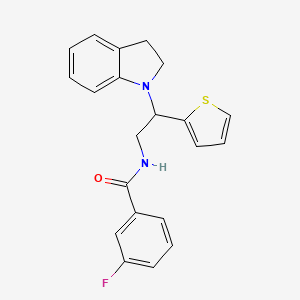

3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLGDFHMXLCUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS Number: 898459-10-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining indoline, thiophene, and benzamide moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C21H19FN2OS, with a molecular weight of 366.5 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2OS |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 898459-10-4 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine may enhance its lipophilicity and binding affinity to these targets. Preliminary studies suggest that the compound may act as an inhibitor in various enzymatic pathways, potentially influencing processes such as cell proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and thiophene rings have been shown to inhibit cancer cell proliferation in vitro.

A study on indole-based compounds demonstrated that modifications at the benzamide moiety could enhance cytotoxicity against various cancer cell lines, including breast and lung cancers . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions significantly increased anticancer potency.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research has shown that similar thiophene-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. For example, thiazole derivatives have been reported to possess significant antibacterial effects with IC50 values in the low micromolar range . The presence of the thiophene ring in the structure may contribute to this activity by enhancing membrane permeability or disrupting metabolic pathways in microbial cells.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of several indole derivatives on human cancer cell lines. Among them, a derivative closely related to this compound showed a notable reduction in cell viability at concentrations as low as 1 μM, indicating strong anticancer potential .

- Antimicrobial Testing : In a comparative study of thiazole derivatives against Staphylococcus aureus and Candida albicans, compounds with similar structural features demonstrated MIC values ranging from 4 to 16 µg/mL, suggesting effective antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibit promising anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. For instance:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with DNA replication pathways:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

Study on Antibacterial Efficacy

A recent study evaluated various derivatives against clinical isolates of MRSA. Results indicated that fluorinated compounds consistently showed lower MIC values compared to non-fluorinated counterparts, suggesting potential for new antibacterial agents.

Inflammation Model Testing

In vivo models demonstrated that certain derivatives significantly reduced inflammatory markers in animal models of arthritis, supporting their potential therapeutic use in inflammatory diseases.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 for assigning aromatic protons and distinguishing fluorine-induced splitting patterns. Overlapping signals (e.g., indoline-thiophene protons) may require 2D techniques like COSY or HSQC .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~423.5) and fragmentation patterns .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for X-ray crystallography .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Comparative assays : Standardize in vitro models (e.g., kinase inhibition assays at fixed ATP concentrations) to minimize variability. Cross-validate using orthogonal techniques like SPR (surface plasmon resonance) for binding affinity .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate activity contributions from specific functional groups .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., weighted Z-scores) to identify trends obscured by experimental noise .

What strategies are effective in studying structure-activity relationships (SAR) for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with altered fluorination positions (e.g., 2-fluoro vs. 4-fluoro) or heterocyclic replacements (e.g., thiophene vs. furan) to map steric/electronic effects on target binding .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with indoline NH groups) .

- Free-energy perturbation (FEP) : Quantify binding energy changes via molecular dynamics simulations to prioritize synthetic targets .

What are the key physicochemical properties influencing this compound’s bioavailability and experimental design?

Q. Basic

- Lipophilicity : LogP ~3.2 (predicted via ChemAxon), indicating moderate membrane permeability but potential solubility limitations in aqueous buffers .

- Ionization : pKa ~9.1 (amine group) requires pH-adjusted solvents (e.g., PBS with 0.1% DMSO) for in vitro assays .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition at >200°C, suggesting storage at 4°C under inert atmosphere .

How can researchers investigate the compound’s molecular targets and mechanism of action?

Q. Advanced

- Target fishing : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down interacting proteins from cell lysates .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC50 values) and selectivity .

- CRISPR-Cas9 knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR-null HeLa cells) .

What analytical approaches are critical for detecting and quantifying this compound in biological matrices?

Q. Advanced

- LC-MS/MS : Reverse-phase C18 columns with MRM (multiple reaction monitoring) for sensitive detection in plasma (LOQ: 0.1 ng/mL) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UV-HPLC to assess metabolic liability .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction (%fu) for pharmacokinetic modeling .

How can researchers address synthetic yield variability in multi-step preparations?

Q. Advanced

- DoE optimization : Apply Design of Experiments (e.g., Taguchi methods) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting indoline-thiophene coupling efficiency .

- In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction intermediates and terminate steps at optimal conversion points .

- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and by-product formation (e.g., 30% yield improvement at 80°C vs. conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.